6-Dehydrocortisol-d4

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Steroid Quantification

Quantify endogenous cortisol metabolite 6-dehydrocortisol accurately without matrix interference. This tetradeuterated analog (C21H24D4O5, +4 Da shift) eliminates ion suppression errors common with unlabeled standards. - Certified isotopic purity ≥98% (atom% D) per CoA - Resolves precursor ions by 4 m/z units vs. endogenous analyte - Co-elutes with protiated form on RP-HPLC for precise IDMS

Molecular Formula C21H28O5
Molecular Weight 364.5 g/mol
Cat. No. B12431020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydrocortisol-d4
Molecular FormulaC21H28O5
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,16D,18D
InChIKeyIFOXVSBZLASBJM-BJJKTIQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Dehydrocortisol-d4 – Deuterated Internal Standard for LC-MS


6-Dehydrocortisol-d4 (NSC 12881-d4; Δ6-Cortisol-d4; (11β)-11,17,21-Trihydroxypregna-4,6-diene-3,20-dione-d4) is a tetradeuterated analog of the endogenous cortisol metabolite 6-dehydrocortisol, carrying four deuterium atoms at the C9, C11, and C12 positions of the steroid nucleus . With a molecular formula of C21H24D4O5 and a monoisotopic molecular weight of 364.47 Da, the compound exhibits a nominal +4 Da mass shift relative to its unlabeled parent (360.44 Da) [1]. It is supplied as a neat powder with a certified purity of 98% (HPLC) and is classified as a stable isotope-labeled research chemical, not a pharmacopoeial reference standard [2].

Why Unlabeled or Cortisol-d4 Cannot Substitute


Although 6-dehydrocortisol-d4 shares the same steroid backbone as its unlabeled congener and belongs to the broader family of deuterated cortisol metabolites, critical physicochemical and regulatory distinctions preclude generic substitution. The unlabeled compound (CAS 600-99-7, MW 360.44 Da) lacks the +4 Da mass shift required for isotope dilution mass spectrometry (IDMS), generating the same precursor and product ions as endogenous 6-dehydrocortisol and thus failing as an internal standard . Cortisol-d4 (MW 366.48 Da, C21H26D4O5, CAS 73565-87-4), while deuterated, differs fundamentally in molecular structure: it possesses a saturated C6–C7 bond absent from 6-dehydrocortisol, resulting in different chromatographic retention, ionization efficiency, and fragmentation patterns [1]. Furthermore, the unlabeled compound serves as Hydrocortisone EP Impurity E, a pharmacopoeial standard suitable for ANDA/NDA quality control, whereas 6-dehydrocortisol-d4 is exclusively a research-use-only analytical tool with no regulatory monograph [2]. Direct comparative evidence between 6-dehydrocortisol-d4 and its closest analogs is limited to vendor technical datasheets and class-level inference from deuterated steroid internal standard literature; no published head-to-head method validation studies were identified in the peer-reviewed literature as of the search date [3].

Quantitative Differentiation Against Closest Analogs


Mass Shift Enables Baseline MS Resolution

6-Dehydrocortisol-d4 exhibits a monoisotopic molecular mass of 364.47 Da, representing a +4.03 Da increase over unlabeled 6-dehydrocortisol (360.44 Da, C21H28O5). This mass differential is sufficient to achieve complete baseline separation of the [M+H]+ or [M+Na]+ isotopic envelopes in quadrupole and high-resolution mass analyzers, fulfilling the primary prerequisite for an isotope dilution internal standard . By contrast, unlabeled 6-dehydrocortisol produces precursor ions isobaric with endogenous analyte, rendering it unusable for IDMS without chromatographic baseline resolution [1]. Cortisol-d4 (366.48 Da) provides a +4 Da shift relative to cortisol but differs structurally from 6-dehydrocortisol (saturated C6–C7 vs. Δ6 double bond) and thus cannot serve as an internal standard for 6-dehydrocortisol without independent validation of extraction recovery, matrix effect, and ionization consistency [2].

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Steroid Quantification

Deuterium Labeling Stability Against Back-Exchange

The deuteration pattern of 6-dehydrocortisol-d4 places deuterium atoms at positions C9, C11, and C12 (two deuterium atoms at C12) of the steroid nucleus, positions that are not involved in enolization or keto-enol tautomerism under physiological pH conditions . This contrasts with deuterated analogs that incorporate deuterium at alpha-carbonyl positions (e.g., C2 or C16 in some cortisol metabolites), which are susceptible to proton-deuterium exchange in aqueous solution and can experience label loss during sample preparation or chromatographic separation [1]. The metabolic stability of the C9, C11, C12 deuteration pattern is a class-level characteristic observed across the (9,11,12,12-d4) cortisol family, including cortisol-d4 and 6β-hydroxycortisol-d4, all of which share this substitution motif [2]. No quantitative H/D exchange rate data specific to 6-dehydrocortisol-d4 were identified; this inference is drawn from the established chemical behavior of the steroid tetracyclic ring system.

Stable Isotope Labeling Deuterium Exchange Stability Quantitative Bioanalysis

Cost Premium Reflecting Synthesis Complexity

On a per-milligram basis, 6-dehydrocortisol-d4 commands a substantial price premium relative to its unlabeled congener, consistent with the added cost of multi-step deuterium incorporation chemistry. The d4 analog (TRC brand, 25 mg) is listed at €10,915, equivalent to €436.6/mg, while unlabeled 6-dehydrocortisol (TRC brand, 10 mg) is listed at €319, or €31.9/mg . This yields a cost multiplier of approximately 13.7× for the deuterated form. For comparison, cortisol-d4 (Cerilliant, 1 mL of 100 µg/mL solution) is listed at $506, translating to a unit cost of approximately $5.06/µg when normalized, reflecting a different product format (certified solution standard vs. neat powder) [1]. Unlabeled 6-dehydrocortisol is also available through generic chemical suppliers at lower purity grades (e.g., 97% at approximately $185/10mg via lookchem-listed vendors), further widening the cost gap to >20× for budget procurement scenarios . No patent-derived exclusivity premium was identified; pricing differences appear attributable solely to synthetic complexity.

Procurement Cost Analysis Deuterated Standard Pricing Analytical Standard Budgeting

Regulatory Divergence from Pharmacopoeial Impurity Standard

Unlabeled 6-dehydrocortisol is codified as Hydrocortisone EP Impurity E (also recognized as Δ6-Hydrocortisone) in the European Pharmacopoeia and related compendia, and is supplied as a highly characterized standard meeting USP, EMA, JP, and BP regulatory requirements for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial hydrocortisone production quality control [1]. Its CAS registry number (600-99-7) is well-established and linked to a defined pharmacopoeial monograph. In contrast, 6-dehydrocortisol-d4 carries no CAS number (listed as 'NA' or 'N/A' across all major vendor catalogs), has no pharmacopoeial monograph, and is explicitly restricted to 'laboratory use only' or 'research use only' by all suppliers [2]. A deuterated analog cannot be substituted for the unlabeled EP impurity standard in regulatory QC release testing, nor can the EP impurity standard serve as an internal standard for isotope dilution LC-MS/MS [3]. This creates two entirely non-overlapping procurement pathways driven by distinct end-use requirements.

Regulatory Compliance Pharmacopoeial Reference Standard ANDA/NDA Impurity Profiling

Photoaffinity Labeling Provenance of the Scaffold

The biological relevance of the 6-dehydrocortisol scaffold, including its deuterated analog, is anchored by the seminal work of Grenot et al. (1994), who demonstrated that delta-6 derivatives of cortisol act as unsubstituted photoreagents for covalent labeling of human corticosteroid binding globulin (CBG). Using delta-6-[3H]cortisol (i.e., tritiated 6-dehydrocortisol), the authors achieved specific incorporation levels of up to 0.21 mol of label per mol of CBG and unambiguously identified Trp-371 as the principal site of covalent attachment through Edman sequencing and mass spectrometry of tryptic peptides [1]. The deuterated analog (6-dehydrocortisol-d4) shares an identical chromophoric Δ6-3-keto system responsible for photoactivation, while offering the advantage of non-radioactive MS-based detection when used as an internal standard in contemporary structural studies [2]. No head-to-head comparison of photolabeling efficiency between tritiated and deuterated forms has been published, and the d4 compound is not itself a photoreagent — its utility is as an analytical standard for quantifying the unlabeled photoreagent or its adducts.

Corticosteroid Binding Globulin Photoaffinity Labeling Structural Biology

Research and Industrial Application Scenarios


Isotope Dilution LC-MS/MS in Biological Matrices

The primary and best-supported application of 6-dehydrocortisol-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of 6-dehydrocortisol in plasma, serum, urine, or tissue homogenates by liquid chromatography–tandem mass spectrometry. The +4.03 Da mass shift relative to the endogenous analyte provides a fully resolved MS channel (precursor and product ions separated by 4 m/z units), enabling isotope dilution calibration with correction for matrix effects and ionization variability . This application is directly supported by vendor documentation identifying the compound as an 'internal standard in mass spectrometry and chromatography for the quantification of cortisol and related compounds' [1]. Procurement guidance: confirm isotopic purity (≥98% as certified by Coompo batch analysis) and request a Certificate of Analysis specifying the atom% D enrichment before committing to method validation [2].

Impurity Method Development for Hydrocortisone Products

During the research phase of analytical method development for hydrocortisone drug products, 6-dehydrocortisol-d4 can serve as an internal standard to quantify Hydrocortisone EP Impurity E (6-dehydrocortisol) at trace levels in forced-degradation studies, stability-indicating assays, and extractables/leachables investigations. While the deuterated compound cannot replace the unlabeled EP Impurity E standard for regulatory QC release testing or ANDA/NDA submission data, it provides superior quantification accuracy in research-grade LC-MS/MS methods compared to external calibration or structurally dissimilar internal standards . The unlabeled EP impurity standard (CAS 600-99-7) remains the mandatory reference for pharmacopoeial limit tests and system suitability [1].

CBG Structure–Function and Photoaffinity Labeling

Research groups investigating the steroid-binding topology of human CBG, particularly those extending the Grenot et al. (1994) photoaffinity labeling methodology, benefit from procuring 6-dehydrocortisol-d4 alongside unlabeled 6-dehydrocortisol. The deuterated compound enables non-radioactive LC-MS/MS quantification of the photoreagent and its CBG-tryptic peptide adducts, avoiding the regulatory and safety constraints of tritiated compounds used in the original study . This scenario applies specifically to structural biology and serpin biochemistry laboratories studying the allosteric coupling between CBG reactive center loop positioning and steroid release at inflammatory sites [1].

Cortisol Metabolism and CYP3A4 Activity Profiling

6-Dehydrocortisol is an endogenous cortisol metabolite whose formation is mediated, at least in part, by cytochrome P450 enzymes including CYP3A4. In studies profiling the urinary or plasma steroid metabolome to assess CYP3A4 activity or cortisol metabolic flux, 6-dehydrocortisol-d4 functions as a pathway-specific internal standard. Its use permits chromatographic co-elution with the endogenous 6-dehydrocortisol peak (since deuterated and protiated forms exhibit near-identical retention times on reversed-phase columns) while maintaining MS differentiation via the +4 Da mass shift . Procurement note: depending on the breadth of the steroid panel, laboratories may also require additional deuterated internal standards (e.g., cortisol-d4, 6β-hydroxycortisol-d4) for comprehensive multi-analyte quantification [1].

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